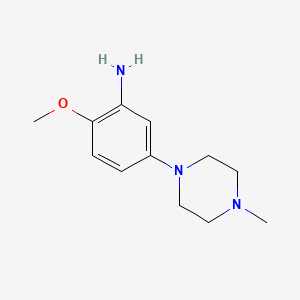

2-Methoxy-5-(4-methylpiperazin-1-yl)aniline

Description

2-Methoxy-5-(4-methylpiperazin-1-yl)aniline is an aniline derivative featuring a methoxy (-OCH₃) group at the 2-position and a 4-methylpiperazinyl group at the 5-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antitumor agents . Its structure combines electron-donating (methoxy) and basic (piperazinyl) moieties, which influence solubility, bioavailability, and target interactions.

Properties

IUPAC Name |

2-methoxy-5-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)10-3-4-12(16-2)11(13)9-10/h3-4,9H,5-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEDMDVIKBUJET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 2-methoxyaniline with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can modify the functional groups on the benzene ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

2-Methoxy-5-(4-methylpiperazin-1-yl)aniline has been investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with specific biological targets, making it a candidate for the development of therapeutics against various diseases.

Key Studies

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant anticancer properties by inhibiting tumor growth in vitro. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperazine ring can enhance potency against certain cancer cell lines.

- Antidepressant Effects : Another study highlighted its potential as an antidepressant, showing that it can modulate serotonin receptors effectively. The compound's ability to cross the blood-brain barrier is crucial for its effectiveness in treating mood disorders.

Materials Science

Electronic Properties

The compound's unique electronic structure makes it suitable for applications in organic electronics and materials science. It can be utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies

Interaction with Biological Macromolecules

The compound has been used in studies to explore its interaction with proteins and nucleic acids, contributing to the understanding of its mechanism of action.

Case Studies

- Protein Binding Studies : Research indicated that this compound binds effectively to certain enzymes, leading to inhibition of their activity. This has implications for drug design targeting enzyme-related diseases.

- DNA Interaction : Studies have shown that the compound can intercalate with DNA, potentially affecting gene expression and cellular function. This property is being explored for developing novel cancer therapies.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylpiperazinyl groups play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

- Structural Difference : The piperazinyl group is at the 4-position instead of the 5-position.

- Impact: Positional isomerism alters steric and electronic interactions. In cellular assays for LRRK2 inhibition, 2-methoxy-4-(4-methylpiperazin-1-yl)aniline (compound 5) demonstrated superior activity compared to morpholino or hydroxypiperidinyl analogs, highlighting the importance of the piperazine’s basic nitrogen for target binding .

5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline

- Structural Difference : A fluorine atom is introduced at the 5-position , while the piperazinyl group remains at the 4-position.

- Impact: Fluorine’s electronegativity enhances metabolic stability but may reduce solubility. Molecular weight increases slightly (MW: ~253 g/mol vs.

Heterocyclic Substituent Replacements

2-Methoxy-5-(pyrrolidin-1-yl)aniline

- Structural Difference : The piperazine ring is replaced with pyrrolidine .

- Impact : Pyrrolidine lacks the piperazine’s secondary amine, reducing basicity and hydrogen-bonding capacity. This substitution may lower solubility and alter target affinity, as seen in reduced kinase inhibition in analogous compounds .

2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline

- Structural Difference : A sulfonyl group bridges the piperazine and aniline.

- Impact : The sulfonyl group is electron-withdrawing, decreasing electron density on the aniline ring. This modification increases molecular weight (MW: 285.36 g/mol) and may enhance stability but reduce membrane permeability .

Complex Substituents and Extended Moieties

2-Methoxy-5-methyl-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline

Table 1: Key Properties of 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline and Analogs

Biological Activity

2-Methoxy-5-(4-methylpiperazin-1-yl)aniline, also known by its CAS number 1021428-48-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group and a piperazine moiety, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes, which can affect metabolic pathways and cellular functions .

- Receptor Modulation : It can modulate the activity of certain receptors, influencing signal transduction pathways critical for cellular responses .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentrations (MICs) against various bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Pseudomonas aeruginosa | 31.108 - 62.216 |

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, with a notable bactericidal effect .

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Case Studies

- Selective JAK3 Inhibitors : In a study focused on developing selective inhibitors for Janus Kinase 3 (JAK3), researchers synthesized analogs including this compound. The compound exhibited potent inhibition of JAK3 with favorable selectivity profiles, indicating its potential in treating autoimmune diseases .

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various derivatives including this compound against multidrug-resistant strains. Results showed that this compound outperformed several conventional antibiotics in terms of both MIC and biofilm inhibition .

Research Findings

Research indicates that the biological activities of this compound are influenced by its structural characteristics:

- Structure-Activity Relationship (SAR) : Variations in substituents on the aniline ring significantly affect the compound's potency against different biological targets. For instance, modifications to the piperazine ring can enhance selectivity towards specific receptors or enzymes .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

| Compound | Activity | Notes |

|---|---|---|

| Compound A | Moderate Antimicrobial | Lacks piperazine moiety |

| Compound B | High Anticancer Activity | More potent against solid tumors |

| This compound | High Antimicrobial & Anticancer | Broad-spectrum activity |

The presence of both methoxy and piperazine groups enhances its versatility as a therapeutic agent.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution. For example, reacting 5-chloro-2-methoxyaniline with N-methylpiperazine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C. Post-reaction, reduce the intermediate nitro group (if applicable) using catalytic hydrogenation or sodium dithionite. Purify via column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) and confirm purity via ¹H NMR and elemental analysis .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Follow protocols for skin/eye protection (Category 2/2A hazards). Use fume hoods to avoid inhalation, wear nitrile gloves, and store in airtight containers away from light. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for aniline derivatives, emphasizing avoidance of prolonged storage to prevent degradation .

Q. What purification methods are effective post-synthesis?

- Methodological Answer : Recrystallization (e.g., ethanol/water mixtures) or flash chromatography (silica gel, gradient elution with ethyl acetate/hexane). Verify purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular ion peaks .

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and piperazine protons). FT-IR identifies functional groups (N-H stretch ~3350 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight. Elemental analysis ensures stoichiometric ratios .

Advanced Research Questions

Q. How can structural ambiguities in crystalline forms be resolved?

- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement). Collect data at 100 K using Mo-Kα radiation. Solve structures via direct methods and refine anisotropic displacement parameters. Validate using WinGX for geometry analysis and ORTEP for visualization .

Q. How to design SAR studies to assess substituent effects on bioactivity?

- Methodological Answer : Synthesize derivatives with variations in methoxy position, piperazine methylation, or aromatic substituents. Test cytotoxicity (e.g., MTT assay against cancer cell lines) and compare IC₅₀ values. Use molecular docking (AutoDock Vina) to predict binding to targets like VAP-1 or tubulin, correlating with experimental data .

Q. How to address contradictions in solubility and stability data?

- Methodological Answer : Conduct stability studies under varying pH (2–10), temperatures (4–40°C), and light exposure. Use UV-Vis spectroscopy to monitor degradation (λ_max shifts). For solubility, employ shake-flask method in buffers (PBS, DMSO) and analyze via HPLC. Statistically validate results using ANOVA to identify confounding variables .

Q. What computational strategies predict interactions with biochemical targets?

- Methodological Answer : Perform DFT calculations (Gaussian 09) to optimize geometry and calculate electrostatic potential maps. Use molecular dynamics (GROMACS) to simulate binding to receptors (e.g., GPCRs) over 100 ns trajectories. Validate with SPR or ITC to measure binding kinetics and thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.